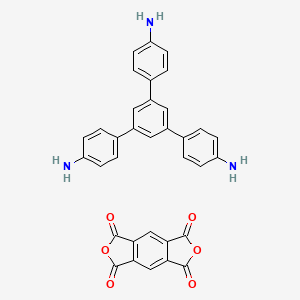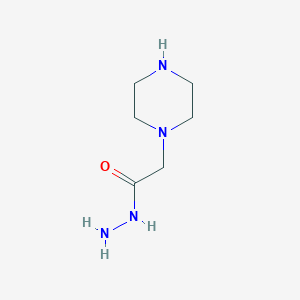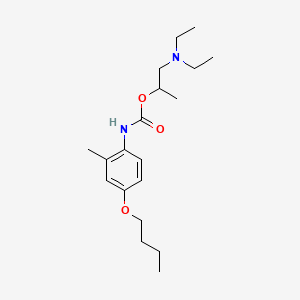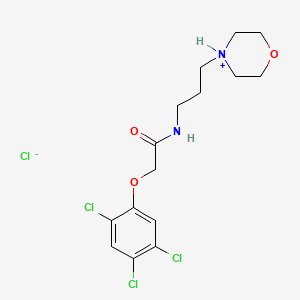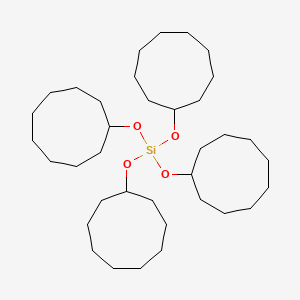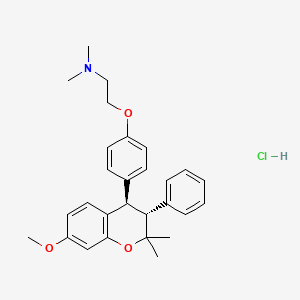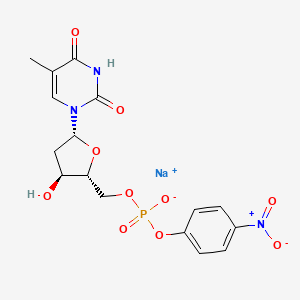
Hexanitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanitroethane is an organic compound with the chemical formula C₂N₆O₁₂ . It is a solid substance with a melting point of 135°C. This compound is known for its use in pyrotechnic compositions as a nitrogen-rich oxidizer, particularly in decoy flare compositions and some propellants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The first synthesis of hexanitroethane was described by Wilhelm Will in 1914. It involves the reaction between the potassium salt of tetranitroethane and nitric acid: [ \text{C₂(NO₂)₄K₂ + 4 HNO₃ → C₂(NO₂)₆ + 2 KNO₃ + 2 H₂O} ]
Industrial Production Methods: A more practical method for industrial production starts with furfural, which undergoes oxidative ring-opening by bromine to form mucobromic acid. This acid is then reacted with potassium nitrite at just below room temperature to form the dipotassium salt of 2,3,3-trinitropropanal. The final product, this compound, is obtained by nitration with nitric acid and sulfuric acid at -60°C .
Analyse Des Réactions Chimiques
Types of Reactions: Hexanitroethane undergoes various types of reactions, including decomposition and nitration.
Common Reagents and Conditions:
-
Decomposition: The thermal decomposition of this compound starts at 60°C and can occur explosively above 140°C. The decomposition is first-order and faster in solution than in the solid phase. The reaction can be formulated as: [ \text{C₂(NO₂)₆ → 3 NO₂ + NO + N₂O + 2 CO₂} ]
-
Nitration: In solution, tetranitroethylene is first formed and can be trapped and detected as a Diels–Alder adduct with reagents like anthracene or cyclopentadiene .
Major Products: The major products formed from the decomposition of this compound include nitrogen dioxide, nitric oxide, nitrous oxide, and carbon dioxide .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of hexanitroethane primarily involves its decomposition and oxidation properties. Upon decomposition, it releases gases such as nitrogen dioxide and nitric oxide, which can act as oxidizing agents. The molecular targets and pathways involved in its action are related to its ability to release these gases under specific conditions .
Comparaison Avec Des Composés Similaires
- Nitroethane
- Tetranitromethane
- Trinitromethane
- Hexanitrobenzene
- Octanitrocubane
Comparison: Hexanitroethane is unique due to its high nitrogen content and its ability to act as a potent oxidizer. Compared to compounds like tetranitromethane and trinitromethane, this compound has a higher nitrogen content, making it more effective in applications requiring strong oxidizing properties. Its stability and explosive potential also make it distinct from other similar compounds .
Propriétés
Numéro CAS |
918-37-6 |
|---|---|
Formule moléculaire |
C2N6O12 |
Poids moléculaire |
300.06 g/mol |
Nom IUPAC |
1,1,1,2,2,2-hexanitroethane |
InChI |
InChI=1S/C2N6O12/c9-3(10)1(4(11)12,5(13)14)2(6(15)16,7(17)18)8(19)20 |
Clé InChI |
CCAKQXWHJIKAST-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)


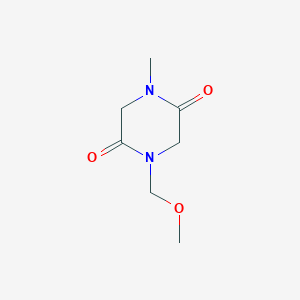
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
